Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide
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Overview
Description
Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a thiochroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For example, the reaction may involve the use of a cyclobutane derivative and a thiochroman precursor, followed by oxidation to introduce the dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide has been studied for its applications in several scientific fields:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures such as spiro[cyclobutane-1,2’-thiochroman]-4’-amine and spiro[cyclobutane-1,2’-thiochroman]-4’-sulfone. These compounds share the spirocyclic core but differ in their functional groups and overall reactivity.
Uniqueness
Spiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide is unique due to its specific combination of a cyclobutane ring and a thiochroman ring with a dioxide functionality. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1,1-dioxospiro[3H-thiochromene-2,1'-cyclobutane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c13-10-8-12(6-3-7-12)16(14,15)11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAPWGZNRQSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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